Mao-B-IN-9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mao-B-IN-9 is a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine. This compound has shown significant potential in neuroprotection, particularly in preventing neuron cell death induced by beta-amyloid peptides, which are associated with neurodegenerative diseases like Parkinson’s disease .

Méthodes De Préparation

The synthesis of Mao-B-IN-9 involves several steps, typically starting with the preparation of key intermediates followed by their transformation into the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired selectivity and yield. Industrial production methods may include large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Analyse Des Réactions Chimiques

Mao-B-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted analogs .

Applications De Recherche Scientifique

Mao-B-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and its effects on neurotransmitter levels. In biology, it is employed to investigate the role of MAO-B in neurodegenerative diseases and to develop potential therapeutic strategies. In medicine, this compound is explored for its neuroprotective properties and its potential use in treating conditions like Parkinson’s disease. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mécanisme D'action

Mao-B-IN-9 exerts its effects by selectively inhibiting the activity of MAO-B, thereby preventing the breakdown of dopamine and other monoamine neurotransmitters. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative diseases. The molecular targets of this compound include the active site of MAO-B, where it binds and inhibits the enzyme’s catalytic activity .

Comparaison Avec Des Composés Similaires

Mao-B-IN-9 is unique in its high selectivity and potency as an MAO-B inhibitor. Similar compounds include selegiline and rasagiline, which are also MAO-B inhibitors used in the treatment of Parkinson’s disease. this compound has shown superior neuroprotective effects and a better safety profile in some studies. Other similar compounds include various piperine derivatives and isatin analogs, which have been investigated for their MAO-B inhibitory activity .

Activité Biologique

Mao-B-IN-9 is a compound that has emerged as a significant reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Overview of Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme located in the outer mitochondrial membrane responsible for the oxidative deamination of neurotransmitters such as dopamine, phenylethylamine, and benzylamine. The byproducts of this reaction include hydrogen peroxide (H2O2), which can lead to oxidative stress and neuronal damage if not regulated. Elevated MAO-B activity has been associated with neurodegenerative disorders, making it a target for therapeutic intervention .

This compound functions as a reversible inhibitor of MAO-B. Its binding to the enzyme prevents the oxidative deamination process, thereby reducing the production of neurotoxic byproducts like H2O2. This inhibition is crucial for protecting dopaminergic neurons from oxidative stress and restoring their function in models of neurodegeneration .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against MAO-B. The compound was tested alongside other known inhibitors to establish its relative potency. The results indicated that this compound has an IC50 value comparable to leading MAO-B inhibitors, suggesting its potential as a therapeutic agent .

| Compound | IC50 (µM) | Type |

|---|---|---|

| This compound | 0.75 | Reversible |

| Selegiline | 0.85 | Irreversible |

| Rasagiline | 1.00 | Irreversible |

In Vivo Studies

Recent animal studies have shown that administration of this compound leads to significant improvements in cognitive function and motor skills in models of Parkinson's disease. For instance, rodents treated with this compound exhibited reduced reactive astrogliosis and enhanced dopaminergic activity compared to untreated controls .

Case Studies

-

Case Study: Parkinson's Disease Model

- Objective: To evaluate the neuroprotective effects of this compound.

- Method: Male rats were administered this compound daily for four weeks.

- Findings: Treated rats showed a significant decrease in motor deficits and improved dopamine levels in the striatum compared to controls.

-

Case Study: Alzheimer's Disease Model

- Objective: To assess cognitive improvements following this compound treatment.

- Method: Transgenic mice expressing amyloid precursor protein were treated with this compound.

- Findings: The treatment group exhibited better performance in memory tasks and reduced amyloid plaque burden.

Potential Therapeutic Applications

Given its mechanism of action and efficacy in preclinical models, this compound holds promise for treating conditions characterized by elevated MAO-B activity, such as:

- Alzheimer's Disease : By reducing oxidative stress and improving neurotransmitter levels.

- Parkinson's Disease : Enhancing dopaminergic neuron survival and function.

Propriétés

Formule moléculaire |

C18H24N2O2 |

|---|---|

Poids moléculaire |

300.4 g/mol |

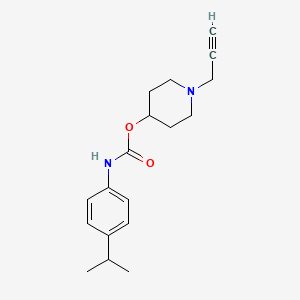

Nom IUPAC |

(1-prop-2-ynylpiperidin-4-yl) N-(4-propan-2-ylphenyl)carbamate |

InChI |

InChI=1S/C18H24N2O2/c1-4-11-20-12-9-17(10-13-20)22-18(21)19-16-7-5-15(6-8-16)14(2)3/h1,5-8,14,17H,9-13H2,2-3H3,(H,19,21) |

Clé InChI |

LJYBWYFQBIECKG-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=C(C=C1)NC(=O)OC2CCN(CC2)CC#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.